N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1,3-benzothiazole-6-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an anthracene moiety, a benzothiazole ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1,3-benzothiazole-6-carboxamide typically involves the condensation of 9,10-anthraquinone with 2-aminobenzothiazole in the presence of a suitable coupling agent. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized to form quinone derivatives.
Reduction: Reduction of the compound can lead to the formation of hydroquinone derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted benzothiazole compounds with different functional groups.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the development of dyes, pigments, and other materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with biological macromolecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell division. Additionally, it can bind to specific enzymes and receptors, modulating their activity and affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-dioxoanthracen-2-yl)pyridine-2-carboxamide
- N-(9,10-dioxoanthracen-2-yl)-4-nitrobenzamide
- N-(9,10-dioxoanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1,3-benzothiazole-6-carboxamide is unique due to the presence of the benzothiazole ring, which imparts distinct electronic and steric properties. This structural feature enhances its reactivity and potential biological activity compared to other similar compounds.
Biological Activity
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Compound Overview
This compound is classified within the anthraquinone derivatives and exhibits a unique structural configuration that contributes to its biological activity. The compound's chemical formula is C21H13NO3 and it is characterized by the presence of both anthraquinone and benzothiazole moieties.
Synthesis
The synthesis of this compound typically involves the reaction of 1-aminoanthraquinone with appropriate carboxylic acids or their derivatives under controlled conditions. Various methods have been developed to optimize yield and purity:
Method | Conditions | Yield |
---|---|---|
Reaction with acid chloride | Triethylamine in dichloromethane | High |
Direct coupling with amines | Solvent-free conditions | Moderate |
Microwave-assisted synthesis | Short reaction times | Very High |
Anticancer Properties
This compound has shown promising anticancer activity. Studies indicate that the compound can intercalate into DNA, disrupting replication processes and leading to apoptosis in cancer cells. For instance:
- Case Study : A study conducted on human breast cancer cell lines demonstrated that this compound inhibited cell proliferation by inducing G2/M phase arrest. The IC50 value was found to be approximately 15 µM.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various pathogens. Research has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines in vitro.
The biological activity of this compound is primarily attributed to its ability to interact with cellular macromolecules:
- DNA Intercalation : The anthraquinone core allows for intercalation between DNA base pairs.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells through ROS production.
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O3S/c25-20-14-3-1-2-4-15(14)21(26)17-10-13(6-7-16(17)20)24-22(27)12-5-8-18-19(9-12)28-11-23-18/h1-11H,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGILEEPRSPVBTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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